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Compound of Interest

Compound Name:
(Piperidin-4-yloxy)-acetic acid

hydrochloride

CAS No.: 1187930-35-3

Cat. No.: B1455987

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]
[8]
(Piperidin-4-yloxy)acetic acid hydrochloride is a critical bifunctional building block in medicinal

chemistry. It serves as a hydrophilic linker, primarily used to connect pharmacophores in the

design of PROTACs (Proteolysis Targeting Chimeras) and integrin antagonists.[1] Its structure

consists of a saturated piperidine ring functionalized at the 4-position with a glycolic acid ether

moiety.[1]

Understanding the spectroscopic signature of this molecule is vital for validating the integrity of

the ether linkage and ensuring the absence of common synthetic byproducts, such as N-

alkylated impurities or incomplete deprotection intermediates.[1]

Compound Identity[1][5][7]
IUPAC Name: 2-(Piperidin-4-yloxy)acetic acid hydrochloride
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CAS Number: 1187930-35-3 (HCl salt)[2]

Molecular Formula: C

H

NO

[1] · HCl

Molecular Weight: 159.18 (Free Base) / 195.64 (HCl Salt)[1]

Key Functional Groups: Secondary amine (protonated), Ether linkage, Carboxylic acid.[1]

Synthetic Pathway & Impurity Profile[1][6]
To interpret the spectra correctly, one must understand the genesis of the sample.[1] The

synthesis typically proceeds via the alkylation of N-Boc-4-hydroxypiperidine, followed by acidic

deprotection.

Synthesis Workflow (Graphviz)[1]
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Figure 1: Synthetic route highlighting the origin of potential impurities (Boc residues, N-

alkylation byproducts) that must be screened during spectral analysis.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
NMR is the primary tool for structural validation.[1] The key challenge is distinguishing the O-

alkylation product from the potential N-alkylation byproduct.

Experimental Protocol
Solvent: Deuterium Oxide (D

O) is preferred.[1] DMSO-

is an alternative but may show broadened exchangeable protons.[1]

Concentration: 10-15 mg in 0.6 mL solvent.

Reference: HDO peak at 4.79 ppm (D

O) or TMS at 0.00 ppm.

H NMR Data Assignment (400 MHz, D O)
The spectrum is characterized by the downfield shift of the methine proton (H-4) and the

distinct singlet of the acetic acid methylene group.[1]
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

OCH 4.12 Singlet (s) 2H

Diagnostic peak.

A singlet

confirms the

isolation of the

methylene group

between the

ether oxygen and

the carbonyl.[1]

H-4 3.78 - 3.85 Multiplet (m) 1H

The methine

proton at the

ether linkage. Its

downfield shift

(vs ~3.5 in

precursor)

confirms O-

functionalization.

[1]

H-2, H-6 (eq) 3.35 - 3.45 Multiplet (m) 2H

Equatorial

protons adjacent

to Nitrogen.

Deshielded by

the adjacent

cationic NH

.[1]

H-2, H-6 (ax) 3.05 - 3.15 Multiplet (m) 2H

Axial protons

adjacent to

Nitrogen.

H-3, H-5 (eq) 2.05 - 2.15 Multiplet (m) 2H

Equatorial

protons beta to

Nitrogen.
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H-3, H-5 (ax) 1.75 - 1.88 Multiplet (m) 2H
Axial protons

beta to Nitrogen.

Critical Analysis:

Absence of t-Butyl: Ensure no singlets appear at 1.45 ppm (Boc) or 1.50 ppm (t-Butyl ester).

[1]

Stereochemistry: The splitting pattern of the piperidine ring protons (axial vs. equatorial)

confirms the chair conformation is maintained.[1]

C NMR Data Assignment (100 MHz, D O)

Carbon Type
Shift (

, ppm)
Assignment

C=O 175.2 Carboxylic acid carbonyl.

O-CH 66.8
Methylene carbon of the

glycolic linker.

C-4 70.5
Piperidine methine carbon

(attached to Oxygen).[1]

C-2, C-6 41.2
Piperidine carbons adjacent to

Nitrogen.

C-3, C-5 27.5
Piperidine carbons beta to

Nitrogen.

Mass Spectrometry (MS)[1]
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.[1]

Electrospray Ionization (ESI) is the standard method.[1]

Experimental Protocol
Method: LC-MS (ESI, Positive Mode).[1]
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Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

MS Data & Fragmentation Logic
[M+H]

Observed: 160.1 m/z[1]

[M+Na]

Observed: 182.1 m/z[1]

Fragmentation Pathway (Graphviz)[1]
The fragmentation usually involves the loss of the glycolic acid side chain or ring opening.[1]

Parent Ion [M+H]+
m/z 160.1

Loss of H2O/CO
(Carboxylic acid loss)

- 18/28 Da

Piperidin-4-ol ion
m/z 102.1

Cleavage of Ether

Ring Cleavage
(Retro-Diels-Alder type)

Click to download full resolution via product page

Figure 2: Predicted ESI(+) fragmentation pathway.[1] The persistence of the piperidine core

(m/z ~102) is a common diagnostic fragment.[1]

Infrared (IR) Spectroscopy[1]
IR is useful for solid-state characterization and confirming the salt form.[1]

Key Absorption Bands (KBr Pellet or ATR)
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Wavenumber (cm

)
Assignment Notes

2400 - 3000
NH

Stretch

Very broad, multiple bands.

Characteristic of amine

hydrochloride salts (the

"ammonium band").

1720 - 1740 C=O Stretch

Strong, sharp.[1] Carboxylic

acid carbonyl.[1] (Note: If

carboxylate salt, this shifts to

~1600).[1]

1080 - 1120 C-O-C Stretch
Medium/Strong.[1] Aliphatic

ether linkage.

3200 - 3500 O-H Stretch

Broad.[1] Overlaps with NH

stretches; due to carboxylic

acid OH.[1]

Quality Control & Storage
Purity Specifications
For use in biological assays or further synthesis, the following criteria should be met:

HPLC Purity: >95% (detection at 210 nm; note that UV absorbance is low, so ELSD or CAD

detection is recommended).

Chloride Content: Titration with AgNO

should confirm mono-hydrochloride stoichiometry (approx 18% w/w Cl).[1]

Appearance: White to off-white hygroscopic solid.[1]

Storage
Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Stability: Hygroscopic.[1] The ether linkage is stable, but the compound can absorb water,

altering weighing accuracy.[1]

References
PubChem. (2023).[1][3] 4-Piperidineacetic acid hydrochloride (Isomer Reference).[1][3]

National Library of Medicine.[1] Retrieved from [Link][1]

SpectraBase. (2023).[1] Piperidin-4-ol NMR and IR Data. Wiley Science Solutions.[1]

Retrieved from [Link]

Matyus, P. et al. (2006).[1] Synthesis and characterization of piperidine ether derivatives.

Journal of Heterocyclic Chemistry. (General reference for piperidine ether synthesis logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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